molecular formula C6H6INO B226641 2-Amino-6-iodophenol CAS No. 99968-81-7

2-Amino-6-iodophenol

Cat. No. B226641
CAS RN: 99968-81-7
M. Wt: 235.02 g/mol
InChI Key: WKOJOGYKEWTXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-iodophenol is an organic compound with the molecular formula C6H6INO . It has a molecular weight of 235.02 g/mol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

2-Amino-6-iodophenol has a density of 2.1±0.1 g/cm³, a boiling point of 248.0±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 45.3±0.3 cm³, a polar surface area of 46.2 Ų, and a molar volume of 112.2±3.0 cm³ .

Scientific Research Applications

Noncovalent Interaction Studies

Noncovalent interactions are crucial in the formation and stability of supramolecular assemblies. A computational study using 4-Amino-2-iodophenol as a model demonstrated the coexistence of multiple noncovalent interactions such as hydrogen bonds, halogen bonds, and π-π interactions. This research sheds light on the cooperative and anticooperative nature of these interactions in ternary and quaternary systems, offering insights into the design of novel supramolecular structures (Saha & Sastry, 2015).

Structural Biology and X-ray Crystallography

In structural biology, the site-specific incorporation of p-iodo-L-phenylalanine (an analogue of 2-Amino-6-iodophenol) into proteins facilitates the determination of protein structures using single-wavelength anomalous dispersion (SAD) experiments. This method significantly reduces the amount of data required for crystal structure determination, highlighting the utility of iodophenol derivatives in advancing structural biology (Xie et al., 2004).

Chemiluminescence in Analytical Chemistry

Iodophenol derivatives enhance the chemiluminescence of the luminol-H2O2 system, which has been applied to the sensitive detection of hydrogen peroxide and glucose. This finding opens new avenues for developing simple, sensitive assays for clinical diagnostics and environmental monitoring (Yu et al., 2016).

Organic Synthesis and Catalysis

2-Amino-6-iodophenol serves as a precursor in various organic syntheses, such as the solvent-switchable regioselective synthesis of aurones and flavones. The choice of solvent plays a crucial role in determining the cyclization mode, demonstrating the compound's versatility in organic synthesis and catalysis (Chavan et al., 2016).

Environmental Remediation

An anaerobic microbial consortium capable of reductively dehalogenating 2,4,6-triiodophenol to 4-iodophenol was enriched from sediments, indicating the potential use of iodophenol derivatives in bioremediation processes to treat halogenated organic pollutants (Oba et al., 2014).

Mechanism of Action

Target of Action

It is known that similar compounds, such as aryl halides, undergo nucleophilic aromatic substitution reactions . The specific targets of 2-Amino-6-iodophenol would likely depend on the specific biochemical context in which it is used.

Mode of Action

2-Amino-6-iodophenol, as an aryl halide, is likely to undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halide (in this case, iodine) with the nucleophile . This can result in significant changes to the structure and properties of the molecule.

Biochemical Pathways

For instance, aminoglycosides, which also contain amino groups, can inhibit protein synthesis by promoting mistranslation and eliminating proofreading

Pharmacokinetics

Its molecular weight (23502 Da ) suggests that it could be absorbed and distributed in the body The presence of an amino group could potentially make it a substrate for metabolic enzymes, affecting its bioavailability

Result of Action

If it acts similarly to other aryl halides, it could potentially alter the structure of molecules by substituting a halide with a nucleophile . This could have a variety of effects depending on the specific molecules and cells involved.

Action Environment

The action, efficacy, and stability of 2-Amino-6-iodophenol could be influenced by a variety of environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy

Safety and Hazards

2-Amino-6-iodophenol is considered hazardous. It may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid direct contact with the substance, ensure sufficient ventilation of the area, and avoid the formation or spread of dust in the air .

properties

IUPAC Name

2-amino-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOJOGYKEWTXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315338
Record name 2-Amino-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-iodophenol

CAS RN

99968-81-7
Record name 2-Amino-6-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99968-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.